N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide
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Description
N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C25H23FN2O3S2 and its molecular weight is 482.59. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Probes for Toxic Compounds Detection
Wang et al. (2012) developed a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols. This probe, utilizing intramolecular charge transfer pathways and a new type of potentially reversible sulfonamide bond, demonstrated high selectivity and sensitivity, applicable in environmental and biological sciences for thiophenol sensing in water samples (Wang et al., 2012).
Synthesis of Novel Chiral Fluorinating Agents
Sun et al. (2008) described the synthesis of novel chiral fluorinating agents, highlighting the role of sulfonamide groups in the development of chiral N-F agents. These agents have potential applications in organic synthesis and pharmaceuticals (Sun et al., 2008).
Anticonvulsant Agents from Sulfonamide Moieties
Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety. These compounds were evaluated for their anticonvulsant activity, with several showing significant effects. This study emphasizes the potential of sulfonamide moieties in developing anticonvulsant agents (Farag et al., 2012).
Cyclic Sulfonamides Synthesis
Greig et al. (2001) utilized Diels-Alder reactions to synthesize novel cyclic sulfonamides, demonstrating the versatility of sulfonamide groups in synthetic chemistry and their potential applications in medicinal chemistry (Greig et al., 2001).
Properties
IUPAC Name |
N-benzyl-4-(4-fluorophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3S2/c1-18-9-14-22-23(16-18)32-25(27-22)28(17-19-6-3-2-4-7-19)24(29)8-5-15-33(30,31)21-12-10-20(26)11-13-21/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGRJSWHVIEJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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